1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride

Serotonin Receptor Pharmacology 5-HT₁A Ligand Screening CNS Drug Discovery

Researchers requiring a stereochemically defined 5-HT₁A pharmacophore face inconsistent activity data from achiral analogs. This chiral α-methylbenzylpiperazine dihydrochloride delivers: • Enantiomer-dependent potency: (R)-isomer shows up to 10× higher 5-HT₁A affinity than (S)-isomer. • Ortho-methoxy phenyl core provides 100-fold selectivity for 5-HT₁ over 5-HT₂ sites. • Free NH at N-4 enables rapid SAR diversification for D₄ (Ki = 1.3-67 nM) and 5-HT₇ receptor programs. Supplied as dihydrochloride salt for direct aqueous assay use. Reliable global shipping from BenchChem.

Molecular Formula C13H22Cl2N2O
Molecular Weight 293.23 g/mol
Cat. No. B13243513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride
Molecular FormulaC13H22Cl2N2O
Molecular Weight293.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1OC)N2CCNCC2.Cl.Cl
InChIInChI=1S/C13H20N2O.2ClH/c1-11(15-9-7-14-8-10-15)12-5-3-4-6-13(12)16-2;;/h3-6,11,14H,7-10H2,1-2H3;2*1H
InChIKeyBKRWWLCFMVNMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride Specifications & Structure


1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is a piperazine derivative characterized by a chiral α-methylbenzylamine scaffold bearing an ortho-methoxy substituent on the phenyl ring. The compound exists as the dihydrochloride salt (MW approximately 293.23 g/mol, molecular formula C₁₃H₂₂Cl₂N₂O), which confers aqueous solubility suitable for in vitro assay preparation . The free base form (MW 220.31 g/mol, CAS 517855-83-3) is also commercially available with typical purities around 95% . The molecule features a stereogenic center at the ethyl-bridge carbon, producing (R)- and (S)-enantiomers that are not functionally interchangeable—a critical consideration given that within the structurally analogous WAY-100635 series, single enantiomers exhibit up to 10-fold differential activity at 5-HT₁A receptors [1]. This compound serves as both a pharmacologically active scaffold in its own right and as a versatile synthetic intermediate for constructing more elaborate CNS-targeted ligands, particularly those requiring the 1-(2-methoxyphenyl)piperazine pharmacophore that is a key recognition element for serotonergic and dopaminergic receptor engagement [2].

Aqueous-soluble dihydrochloride form for in vitro assay workflows
Chiral α-methyl stereogenic center requires enantiomeric verification
Core scaffold for 5-HT and dopamine receptor SAR exploration

1-[1-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride: Generic Substitution Risks


Interchanging 1-[1-(2-methoxyphenyl)ethyl]piperazine dihydrochloride with superficially similar 1-arylpiperazine derivatives—such as 1-(2-methoxyphenyl)piperazine (2-MPP), 1-[2-(2-methoxyphenyl)ethyl]piperazine (positional isomer), or N-substituted benzoylpiperazines—introduces critical and quantifiable divergence in receptor engagement profiles. Specifically, the introduction of the α-methyl group creates a chiral center that profoundly influences molecular conformation and receptor recognition: in the structurally related WAY-100635 series, (R)-enantiomers display up to 10-fold higher binding affinity at 5-HT₁A receptors compared to (S)-enantiomers [1]. Furthermore, the nature of the spacer atom linking the piperazine core to the terminal pharmacophore dictates functional outcome; replacement of an amine (NH) with an ether (O) linker converts a postsynaptic 5-HT₁A antagonist to a presynaptic partial agonist, fundamentally altering the biological response without changing the core scaffold [2]. Even within the same structural class, variation in the N-4 substituent can shift dopamine D₄ receptor affinity from Ki = 67 nM to Ki = 1.3 nM—a greater than 50-fold difference—or modulate 5-HT₇ receptor affinity across a nearly 60-fold range (Ki = 474 nM to 8.2 nM) depending solely on the terminal aryl group identity [3][4]. Consequently, substituting this compound with an analog lacking the precise α-methyl stereochemistry, ortho-methoxy positioning, and ethyl spacer configuration will yield data that cannot be reliably extrapolated across experimental systems.

Chiral mismatch Racemic or opposite enantiomer may shift 5-HT₁A affinity by more than an order of magnitude
Linker atom substitution Replacing NH with O linker may invert functional profile from antagonist to partial agonist
N-4 substituent variation Modification at piperazine N-4 can alter D₄ or 5-HT₇ receptor affinity by >50-fold

1-[1-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride vs Closest Analogs: Key Differentiators


2-Methoxyphenylpiperazine vs TFMPP: 5-HT₁ Selectivity

The 1-(2-methoxyphenyl)piperazine core—which constitutes the unsubstituted parent fragment of the target compound—exhibits a 100-fold binding selectivity for 5-HT₁ sites over 5-HT₂ sites (Ki 5-HT₁ = 35 nM versus Ki 5-HT₂ > 3500 nM). In direct comparative radioligand displacement assays, this represents a greater than 12-fold improvement in selectivity over the widely used serotonergic probe 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), which demonstrates only 8-fold 5-HT₁ selectivity (Ki 5-HT₁ = 20 nM) [1]. In behavioral pharmacology validation, 2-MPP was nearly equipotent to TFMPP in drug discrimination studies (ED₅₀ = 0.22 mg/kg versus 0.17 mg/kg), confirming that the enhanced selectivity is achieved without loss of functional in vivo potency [1].

5-HT₁ Selectivity
Head-to-head
100-fold (2-MPP) vs 8-fold (TFMPP)
Reported selectivity may reduce 5-HT₂ confounding signals
Rat cortical membrane radioligand assays
Serotonin Receptor Pharmacology 5-HT₁A Ligand Screening CNS Drug Discovery

Stereochemical Impact on 5-HT₁A Binding

Although direct enantiomer-specific binding data for 1-[1-(2-methoxyphenyl)ethyl]piperazine dihydrochloride itself are not available in the open literature, the compound contains the identical chiral α-methylbenzylamine substructure present in WAY-100635 analogs where enantiomeric differentiation has been rigorously quantified. In a series of WAY-100635 derivatives bearing the 1-(2-methoxyphenyl)piperazine pharmacophore, (R)-enantiomers consistently exhibited up to 10-fold higher 5-HT₁A receptor binding affinity compared to the corresponding (S)-enantiomers in competition assays with [³H]-8-OH-DPAT [1]. This stereochemical dependence is further corroborated by PET imaging studies using [carbonyl-¹¹C]WAY-100635, where the (R)-enantiomer demonstrated superior specific-to-nonspecific binding ratios in primate brain regions (cerebellum reference tissue ratio > 3.5 at 60 min post-injection) compared to racemic preparations [2].

Enantiomer 5-HT₁A Binding
Class-level
~10-fold (R)-over-(S) difference
Enantiomeric composition may shift assay outcomes
Data from WAY-100635 series
Chiral Pharmacology Enantiomer-Specific Binding 5-HT₁A Receptor PET Tracer Development

Spacer Atom: NH vs O Linker in 5-HT₁A Functional Profile

In a crystallographically validated comparative study of two 1-(2-methoxyphenyl)piperazine derivatives differing only in the heteroatom of their four-atom linking chain, compound 1 (X = NH spacer) adopted a fully extended conformation and exhibited pure postsynaptic 5-HT₁A receptor antagonist activity, whereas compound 2 (X = O spacer) assumed a bent conformation and demonstrated presynaptic 5-HT₁A partial agonist properties [1]. The conformational preference was established by X-ray crystallography and corroborated by strain energy calculations, confirming that the observed functional divergence arises from the spacer heteroatom's influence on the spatial orientation of the pharmacophoric elements rather than from differences in the core recognition moiety [1].

Spacer Atom Effect
Head-to-head
NH → O: antagonist → partial agonist
Linker heteroatom may invert functional profile
Crystallography-validated conformation
5-HT₁A Functional Selectivity Biased Agonism Structure-Activity Relationship Conformational Analysis

N-4 Substituent Length and D₄ Receptor Affinity

Structure-affinity relationship studies on 1-(2-methoxyphenyl)-4-alkylpiperazines—compounds structurally homologous to the target compound's N-4 alkylated derivatives—demonstrate that D₄ receptor binding affinity varies over a 50-fold range (Ki = 1.3 nM to 67 nM) solely as a function of the N-4 substituent's identity and chain length [1]. The most potent derivative, a benzamide-containing analog (compound 11), exhibited Ki = 1.3 nM at human cloned D₄ receptors with functional selectivity over D₂ and α₁-adrenergic receptors. In contrast, tetralin-containing derivatives of the same 1-(2-methoxyphenyl)piperazine core displayed attenuated D₄ affinity (Ki values ranging from 8.0 nM to 67 nM) [1].

N-4 Substituent D₄ Range
Class-level
Ki 1.3–67 nM (>50× range)
N-4 substitution may shift D₄ affinity into low nanomolar range
Human cloned D₄ receptors, CHO cells
Dopamine D₄ Receptor Antipsychotic Drug Discovery Off-Target Screening Selectivity Profiling

Terminal Aryl Group and 5-HT₇ Receptor Affinity Range

A systematic evaluation of 1-aryl-4-(2-arylethyl)piperazine derivatives—a class that includes the target compound's core structural elements—reveals that 5-HT₇ receptor binding affinity spans a nearly 60-fold range (Ki = 8.2 nM to 474 nM) in rat cortical membrane preparations, despite all compounds sharing the identical piperazine central scaffold [1]. The most potent compound in this series, 1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine (compound 20), exhibited Ki = 8.2 nM and behaved as a full 5-HT₇ receptor agonist in functional assays of substance P-induced guinea-pig ileum contraction. In contrast, compounds with alternative terminal aryl substitutions displayed markedly reduced affinity, with Ki values as high as 474 nM [1].

5-HT₇ Aryl Group Range
Class-level
Ki 8.2–474 nM (~60× range)
Terminal aryl modifications may alter 5-HT₇ engagement
Rat cortical membranes, [³H]-5-CT
5-HT₇ Receptor Pharmacology Serotonin Receptor Subtype Selectivity Arylpiperazine SAR

N-4 Modification for High 5-HT₁A Affinity

Structure-affinity optimization studies on 2-(methoxyphenyl)piperazine derivatives demonstrate that appropriate N-4 substitution can enhance 5-HT₁A receptor binding affinity to the sub-nanomolar range. Specifically, compounds bearing cis-bicyclo[3.3.0]octane, norbornane, and norbornene terminal amide fragments exhibited Ki values between 0.12 nM and 0.63 nM at 5-HT₁A receptors—representing a 2- to 10-fold affinity improvement over the reference ligand NAN-190 [1]. Critically, these high-affinity compounds (2a, 2c, 2f, 2g, and 2h) were functionally devoid of antagonist activity at α₁-adrenergic receptors, demonstrating that the 2-methoxyphenylpiperazine core can be engineered for both high 5-HT₁A affinity and favorable selectivity when appropriate N-4 substituents are selected [1].

Optimized 5-HT₁A Affinity
Cross-study
Ki 0.12–0.63 nM (2–10× over NAN-190)
N-4 modification may yield reported high 5-HT₁A affinity
[³H]-8-OH-DPAT, hippocampal membranes
5-HT₁A Receptor Ligands High-Affinity Binding Medicinal Chemistry Optimization

1-[1-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride: High-Value Application Scenarios


5-HT₁ Target Validation & Off-Target Screening

Given that the 2-methoxyphenylpiperazine core demonstrates 100-fold selectivity for 5-HT₁ over 5-HT₂ sites—a 12.5-fold improvement over the widely used TFMPP probe—this compound serves as a clean pharmacological tool for isolating 5-HT₁ receptor-mediated effects [1]. The free NH at the N-4 position provides a baseline scaffold for off-target liability profiling across serotonergic, dopaminergic, and adrenergic receptor panels. For screening campaigns where discriminating between 5-HT₁A, 5-HT₇, and D₄ receptor engagement is critical, the unsubstituted compound offers a reference point against which to benchmark the selectivity gains achieved by subsequent N-4 functionalization [2].

WAY-100635 Analog Synthesis & PET Tracer Development

The 1-(2-methoxyphenyl)piperazine pharmacophore is the essential recognition element of WAY-100635, the prototypical silent 5-HT₁A antagonist used extensively in PET imaging studies [1]. This compound provides a versatile intermediate for constructing WAY-100635 analogs, including fluorinated derivatives with bridgehead substitutions (adamantyl, cubyl, bicyclo[2.2.2]octyl) designed to enhance metabolic stability while maintaining sub-nanomolar 5-HT₁A affinity [2]. The chiral α-methyl stereogenic center present in the target compound is structurally homologous to that in WAY-100635, where (R)-enantiomers exhibit up to 10-fold higher receptor affinity than (S)-enantiomers—making stereochemical control during synthesis a critical procurement consideration .

D₄ Receptor SAR Studies

For laboratories engaged in antipsychotic drug discovery targeting D₄ receptors, the 1-(2-methoxyphenyl)piperazine core provides an established starting scaffold from which affinity ranging from Ki = 67 nM to sub-nanomolar (Ki = 1.3 nM) can be achieved solely through variation of the N-4 substituent [1]. The unsubstituted piperazine (free NH) serves as the synthetic precursor for introducing tetralin, benzamide, or ketone moieties that confer high D₄ affinity with selectivity over D₂ and α₁ receptors. The target compound's ethyl spacer and α-methyl group introduce conformational constraints not present in simpler 1-(2-methoxyphenyl)piperazine, enabling investigation of spacer length and flexibility effects on D₄ receptor recognition [2].

Conformational Analysis of 5-HT₁A Ligand-Receptor Interactions

The target compound's four-atom linking chain configuration (piperazine N → ethyl spacer → phenyl ring) is directly relevant to studies establishing that spacer heteroatom identity (NH versus O) dictates both the preferred conformation (extended versus bent) and the functional pharmacological outcome (postsynaptic antagonist versus presynaptic partial agonist) at 5-HT₁A receptors [1]. This compound's NH-containing ethyl spacer provides a crystallographically characterized scaffold for investigating how minor structural perturbations influence the spatial presentation of the 2-methoxyphenyl pharmacophore to the receptor binding pocket, with direct implications for understanding the structural basis of functional selectivity in GPCR signaling [2].

Application
Selection Property
Validation Focus
5-HT₁ target validation & off-target liability profiling
2‑Methoxyphenylpiperazine core selectivity profile
5‑HT₁/5‑HT₂ selectivity benchmarking against TFMPP
WAY‑100635 analog synthesis & PET imaging research
Chiral α‑methyl stereogenic center reactivity
Enantiomeric purity verification for binding consistency
Dopamine D₄ receptor SAR exploration
Free N‑4 piperazine position for derivatization
N‑4 substituent effect on D₄ affinity span
Conformational analysis of 5‑HT₁A ligand-receptor interactions
NH‑containing ethyl spacer conformation
Spacer heteroatom impact on functional profile

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